Octyl thiomaltoside

Catalog No.
S1542940
CAS No.
148616-91-5
M.F
C20H38O10S
M. Wt
470.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl thiomaltoside

CAS Number

148616-91-5

Product Name

Octyl thiomaltoside

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-octylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H38O10S

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C20H38O10S/c1-2-3-4-5-6-7-8-31-20-17(27)15(25)18(12(10-22)29-20)30-19-16(26)14(24)13(23)11(9-21)28-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1

InChI Key

JHBBNAKIOKQRJS-NQXZFOFXSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Isomeric SMILES

CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Octyl thiomaltoside (CAS 148616-91-5) is a highly purified, non-ionic detergent featuring an eight-carbon alkyl chain linked to a maltose headgroup via a robust thioether (S-glycosidic) bond. With a molecular weight of 470.6 g/mol and excellent aqueous solubility (≥ 20% at 0-5°C), it is primarily procured for the mild extraction, solubilization, and stabilization of integral membrane proteins . As a maltoside-class surfactant, it effectively disrupts lipid-protein interactions without denaturing the target protein, making it a critical reagent for structural biology workflows such as X-ray crystallography and cryo-electron microscopy (cryo-EM).

Substituting Octyl thiomaltoside with its direct O-linked analog, Octyl maltoside (OM), or longer-chain variants like Dodecyl maltoside (DDM), introduces significant processability bottlenecks. OM possesses an O-glycosidic bond that is highly susceptible to enzymatic cleavage by glycosidases present in crude cell lysates, leading to premature micelle collapse and protein aggregation during extended purification protocols . Furthermore, OM requires a much higher working concentration due to its high critical micelle concentration (CMC ~23.4 mM) [1]. Conversely, while DDM is highly stable and effective, its extremely low CMC (~0.17 mM) makes it notoriously difficult to remove via dialysis when downstream applications require detergent exchange [1]. OTM bridges this gap by providing enzymatic resistance and an intermediate CMC, preventing the failures associated with generic alternatives.

Thioether Linkage Prevents Glycosidase-Mediated Degradation

The primary structural differentiation of OTM is its S-glycosidic linkage, which replaces the standard oxygen bridge found in Octyl maltoside (OM). This thioether bond renders OTM highly resistant to hydrolysis by native α- and β-glycosidases commonly co-extracted in cell lysates . While O-linked maltosides can degrade over the course of multi-day crystallization trials or prolonged dialysis—leading to a drop in detergent concentration and subsequent protein precipitation—OTM maintains its structural integrity and micellar stability under identical conditions [1].

Evidence DimensionEnzymatic and hydrolytic stability
Target Compound DataResistant to glycosidase cleavage (S-linked)
Comparator Or BaselineOctyl maltoside (OM): Susceptible to glycosidase cleavage (O-linked)
Quantified DifferenceExtended half-life in crude lysates
ConditionsIncubation with native cell lysates during extended purification

Ensures the long-term stability of the protein-detergent complex during extended purification and crystallization workflows without requiring continuous detergent supplementation.

Optimized Critical Micelle Concentration (CMC) for Dialysis

OTM exhibits a critical micelle concentration (CMC) of approximately 8.5 mM (0.40% w/v) in water . This is significantly lower than its O-linked counterpart, Octyl maltoside (OM), which has a CMC of ~23.4 mM, allowing OTM to form stable micelles at lower concentrations and reducing reagent consumption[1]. Crucially, compared to Dodecyl maltoside (DDM, CMC ~0.17 mM), OTM's CMC is high enough to allow for rapid and efficient removal or exchange via standard dialysis[1]. This intermediate CMC profile provides a distinct processability advantage when transitioning membrane proteins into alternative environments.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data~8.5 mM
Comparator Or BaselineOctyl maltoside (~23.4 mM) and Dodecyl maltoside (~0.17 mM)
Quantified Difference2.7-fold lower CMC than OM; 50-fold higher CMC than DDM
ConditionsAqueous solution at room temperature

Allows for cost-effective micelle formation while maintaining the ability to easily remove the detergent via standard dialysis, a critical step in structural biology sample preparation.

Enhanced Functional Preservation of Membrane Complexes

Beyond structural stability, OTM excels in maintaining the functional state of extracted proteins. Studies evaluating the solubilization of the H(+)-translocating ATPase (F0F1) from cytoplasmic membranes demonstrated that the specific activity of the enzyme solubilized with alkyl thiomaltosides (including OTM) was significantly higher than when solubilized with standard non-ionic detergents like octyl glucoside (OG) or heptyl thioglucoside[1]. The maltoside headgroup combined with the octyl chain provides a mild environment that prevents the delipidation-induced inactivation often seen with shorter-chain or harsher detergents [2].

Evidence DimensionEnzyme Specific Activity Post-Solubilization
Target Compound DataHigh retention of specific activity
Comparator Or BaselineOctyl glucoside (OG) / Heptyl thioglucoside
Quantified DifferenceMeasurably higher specific activity than OG-solubilized samples
ConditionsSolubilization of F0F1 ATPase from inner membranes

Guarantees that procured material yields functionally active protein preparations for downstream biochemical assays, rather than just structurally intact but inactive complexes.

Long-Term Crystallization of Glycosidase-Rich Lysates

Because OTM is resistant to enzymatic degradation, it is a highly suitable choice for multi-week vapor diffusion or lipidic cubic phase (LCP) crystallization trials where trace glycosidases might degrade standard O-linked maltosides and cause premature protein precipitation .

Cryo-EM Grid Preparation Requiring Detergent Exchange

The 8.5 mM CMC of OTM makes it ideal for workflows that require the initial extraction of a protein followed by rapid detergent removal or exchange into amphipols or nanodiscs prior to vitrification on cryo-EM grids.

Biochemical Characterization of Fragile ATPases

Given its ability to maintain high specific activity in complexes like the F0F1 ATPase, OTM is a targeted selection for the solubilization of delicate, multi-subunit membrane enzymes intended for downstream kinetic or functional assays where over-delipidation must be avoided [1].

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

470.21856858 Da

Monoisotopic Mass

470.21856858 Da

Heavy Atom Count

31

Wikipedia

Octyl b-D-thiomaltopyranoside

Dates

Last modified: 08-15-2023

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